molecular formula C11H17NOS B5608916 N-(3-methylbutyl)-2-(thiophen-2-yl)acetamide

N-(3-methylbutyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B5608916
M. Wt: 211.33 g/mol
InChI Key: CDMYSXJLHPNAKV-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-(thiophen-2-yl)acetamide is an organic compound that features a thiophene ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-thiophen-2-ylacetic acid with 3-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N-(3-methylbutyl)-2-(thiophen-2-yl)acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring and acetamide group can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbutyl)-2-(thiophen-2-yl)acetamide: Unique due to the presence of both a thiophene ring and an acetamide group.

    N-(3-methylbutyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(3-methylbutyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and an acetamide group, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-(3-methylbutyl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9(2)5-6-12-11(13)8-10-4-3-7-14-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMYSXJLHPNAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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